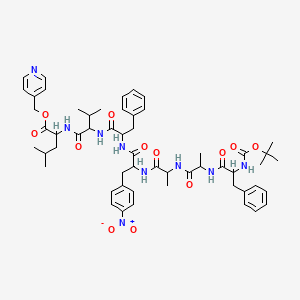

BOC-PHE-ALA-ALA-4-NITRO-PHE-PHE-VAL-LEU-PYRIDIN-4-YLMETHYL ESTER

Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic nomenclature of tert-butyloxycarbonyl-phenylalanine-alanine-alanine-4-nitro-phenylalanine-phenylalanine-valine-leucine-pyridin-4-ylmethyl ester follows established International Union of Pure and Applied Chemistry conventions for protected peptide compounds. The complete International Union of Pure and Applied Chemistry name is L-Leucine, N-[N-[N-[N-[N-[N-[N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanyl]-L-alanyl]-L-alanyl]-4-nitro-L-phenylalanyl]-L-phenylalanyl]-L-valyl]-, 4-pyridinylmethyl ester. This nomenclature system systematically describes the peptide from the amino terminus to the carboxy terminus, indicating each amino acid residue and its configuration.

The compound is registered under Chemical Abstracts Service number 86063-97-0, providing a unique identifier for database searches and regulatory documentation. Alternative systematic names include N-tert-butoxycarbonyl-phenylalanine-alanine-alanine-para-nitro-phenylalanine-phenylalanine-valine-leucine-4-hydroxymethylpyridine ester and tert-butyloxycarbonyl-phenylalanine-alanine-alanine-para-nitro-phenylalanine-phenylalanine-valine-leucine-pyridin-4-ylmethyl ester. The nomenclature reflects the specific stereochemistry of each amino acid residue, with all residues maintaining the L-configuration characteristic of naturally occurring amino acids.

The systematic approach to naming this compound emphasizes the hierarchical structure of the molecule, beginning with the tert-butyloxycarbonyl protecting group at the amino terminus, followed by the sequential listing of each amino acid residue, and concluding with the pyridin-4-ylmethyl ester modification at the carboxy terminus. This naming convention enables precise identification of the molecular structure and facilitates communication within the scientific community regarding this specific peptide derivative.

Molecular Formula (C₅₅H₇₁N₉O₁₂) and Weight (1050.21 grams per mole)

The molecular formula C₅₅H₇₁N₉O₁₂ represents the complete atomic composition of tert-butyloxycarbonyl-phenylalanine-alanine-alanine-4-nitro-phenylalanine-phenylalanine-valine-leucine-pyridin-4-ylmethyl ester. This formula indicates the presence of 55 carbon atoms, 71 hydrogen atoms, 9 nitrogen atoms, and 12 oxygen atoms, reflecting the complex multi-amino acid structure with additional protecting and modifying groups. The molecular weight of 1050.21 grams per mole positions this compound within the range typical of heptapeptide derivatives with significant structural modifications.

The distribution of atoms within the molecular formula reflects the contribution of each structural component. The tert-butyloxycarbonyl protecting group contributes C₅H₉NO₂ to the overall formula, while the pyridin-4-ylmethyl ester terminus adds C₆H₅N to the molecular composition. The peptide backbone consisting of seven amino acid residues provides the majority of the molecular mass, with the aromatic phenylalanine residues contributing significantly to the carbon and hydrogen content.

| Component | Molecular Contribution | Carbon Atoms | Hydrogen Atoms | Nitrogen Atoms | Oxygen Atoms |

|---|---|---|---|---|---|

| tert-Butyloxycarbonyl Group | C₅H₉NO₂ | 5 | 9 | 1 | 2 |

| Phenylalanine (3 residues) | C₂₇H₃₉N₃O₃ | 27 | 39 | 3 | 3 |

| Alanine (2 residues) | C₆H₁₂N₂O₂ | 6 | 12 | 2 | 2 |

| 4-Nitro-Phenylalanine | C₉H₁₀N₂O₃ | 9 | 10 | 2 | 3 |

| Valine | C₅H₁₁NO | 5 | 11 | 1 | 1 |

| Leucine | C₆H₁₃NO | 6 | 13 | 1 | 1 |

| Pyridin-4-ylmethyl Ester | C₇H₇N | 7 | 7 | 1 | 0 |

The molecular weight calculation incorporates standard atomic masses for each element, with carbon at 12.01 atomic mass units, hydrogen at 1.008 atomic mass units, nitrogen at 14.007 atomic mass units, and oxygen at 15.999 atomic mass units. The precision of the molecular weight to 1050.21 grams per mole reflects the accuracy required for analytical and synthetic applications involving this compound.

Structural Features: tert-Butyloxycarbonyl-Protecting Group and Pyridin-4-ylmethyl Ester Motif

The tert-butyloxycarbonyl protecting group represents a critical structural feature that serves both synthetic and analytical purposes in peptide chemistry. This acid-labile protecting group consists of a tert-butyl group attached to an oxycarbonyl moiety, forming a stable carbamate linkage with the amino terminus of the peptide. The tert-butyloxycarbonyl group provides protection of the amino function during synthetic manipulations while remaining removable under specific acidic conditions, typically using trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.

The pyridin-4-ylmethyl ester motif at the carboxy terminus introduces unique electronic and coordination properties to the molecule. This ester linkage involves the attachment of a pyridin-4-ylmethyl group to the carboxy terminus of the leucine residue, creating a heterocyclic aromatic system that can participate in various chemical interactions. The pyridine ring system provides a basic nitrogen atom capable of coordination with metal ions or participation in hydrogen bonding networks, potentially influencing the overall molecular conformation and reactivity.

Structural analysis reveals that the tert-butyloxycarbonyl group adopts a specific three-dimensional orientation that minimizes steric interactions with the adjacent phenylalanine residue. The bulky tert-butyl group creates a protective environment around the amino terminus, preventing unwanted side reactions during synthetic procedures. The carbonyl oxygen of the protecting group can serve as a hydrogen bond acceptor, potentially stabilizing specific conformational states of the peptide backbone.

The pyridin-4-ylmethyl ester terminus exhibits conformational flexibility due to the methylene linker between the ester carbonyl and the pyridine ring. This flexibility allows the pyridine nitrogen to orient in various directions relative to the peptide backbone, potentially enabling different modes of molecular recognition or catalytic activity. The electron-withdrawing nature of the pyridine ring influences the electronic properties of the ester carbonyl, affecting the susceptibility of this group to hydrolytic cleavage under specific conditions.

Sequence-Specific Peptide Backbone Configuration

The heptapeptide backbone of tert-butyloxycarbonyl-phenylalanine-alanine-alanine-4-nitro-phenylalanine-phenylalanine-valine-leucine-pyridin-4-ylmethyl ester exhibits a specific amino acid sequence that generates unique structural and functional properties. The sequence begins with phenylalanine, providing an aromatic residue adjacent to the tert-butyloxycarbonyl protecting group, followed by two consecutive alanine residues that introduce conformational flexibility through their small methyl side chains.

The central 4-nitro-phenylalanine residue represents the most distinctive structural feature of the peptide backbone, introducing both electronic and steric perturbations compared to natural phenylalanine. This modified amino acid contains a nitro group at the para position of the aromatic ring, significantly altering the electronic distribution and hydrogen bonding potential of this region of the molecule. The nitro group serves as a strong electron-withdrawing substituent, modifying the aromatic system's reactivity and potentially influencing the overall peptide conformation.

Following the 4-nitro-phenylalanine residue, the sequence contains another phenylalanine residue, creating a pair of aromatic amino acids with contrasting electronic properties. This arrangement may facilitate specific intermolecular interactions through aromatic stacking or differential recognition by biological systems. The valine residue introduces branched aliphatic character through its isopropyl side chain, contributing to the hydrophobic character of this region of the peptide.

The carboxy-terminal leucine residue provides additional hydrophobic character through its isobutyl side chain while serving as the attachment point for the pyridin-4-ylmethyl ester modification. The combination of these seven amino acid residues creates a peptide backbone with alternating hydrophobic and conformationally flexible regions, potentially enabling specific folding patterns or molecular recognition events. The sequence design incorporates both natural and modified amino acids, suggesting potential applications in structure-activity relationship studies or as synthetic intermediates for more complex peptide constructs.

Role of 4-Nitro-Phenylalanine in Molecular Architecture

The incorporation of 4-nitro-phenylalanine within the peptide sequence serves multiple critical functions in the overall molecular architecture of tert-butyloxycarbonyl-phenylalanine-alanine-alanine-4-nitro-phenylalanine-phenylalanine-valine-leucine-pyridin-4-ylmethyl ester. This unnatural amino acid modification introduces significant electronic perturbations through the para-nitro substituent, which acts as a strong electron-withdrawing group that substantially alters the aromatic ring's electron density distribution. Research indicates that 4-nitro-phenylalanine serves as a valuable building block for the synthesis of modified proteins and peptides, allowing researchers to study the effects of nitro groups on protein structure and function.

The nitro group at the para position creates a dipolar aromatic system with enhanced hydrogen bonding capability through its oxygen atoms, potentially enabling new intermolecular interactions not accessible with natural phenylalanine residues. Studies have demonstrated that the incorporation of para-nitrophenylalanine into autologous proteins can overcome self-tolerance and induce long-lasting polyclonal immunoglobulin G antibody responses, indicating the significant biological impact of this modification. The mechanism involves the creation of neo-epitopes that are recognized by the immune system while maintaining tolerance at the cellular level for the unmodified protein.

The strategic placement of 4-nitro-phenylalanine within the peptide sequence creates a molecular region with distinct chemical reactivity compared to the surrounding amino acid residues. The electron-withdrawing nature of the nitro group influences the nucleophilicity of nearby amino acid side chains and backbone atoms, potentially affecting peptide folding patterns and stability. Biochemical assays utilizing 4-nitro-phenylalanine-containing compounds have proven valuable for measuring enzyme activity and interactions, providing insights into metabolic processes and protein function.

The aromatic stacking interactions between the 4-nitro-phenylalanine residue and the adjacent unmodified phenylalanine residue may create a unique microenvironment within the peptide structure. The contrasting electronic properties of these aromatic systems could facilitate specific molecular recognition events or serve as a probe for studying protein-protein interactions. Material science applications have explored the incorporation of 4-nitro-phenylalanine into polymer matrices, where it enhances material properties for applications in coatings and adhesives, demonstrating the versatility of this modified amino acid beyond traditional biological applications.

Properties

IUPAC Name |

pyridin-4-ylmethyl 4-methyl-2-[[3-methyl-2-[[2-[[2-[2-[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoylamino]propanoylamino]-3-(4-nitrophenyl)propanoyl]amino]-3-phenylpropanoyl]amino]butanoyl]amino]pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H71N9O12/c1-33(2)28-45(53(71)75-32-40-24-26-56-27-25-40)61-52(70)46(34(3)4)63-51(69)43(29-37-16-12-10-13-17-37)60-50(68)42(31-39-20-22-41(23-21-39)64(73)74)59-48(66)36(6)57-47(65)35(5)58-49(67)44(30-38-18-14-11-15-19-38)62-54(72)76-55(7,8)9/h10-27,33-36,42-46H,28-32H2,1-9H3,(H,57,65)(H,58,67)(H,59,66)(H,60,68)(H,61,70)(H,62,72)(H,63,69) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDDZLWFGNQMCLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)OCC1=CC=NC=C1)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC4=CC=CC=C4)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H71N9O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00394810 | |

| Record name | pyridin-4-ylmethyl 4-methyl-2-[[3-methyl-2-[[2-[[2-[2-[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoylamino]propanoylamino]-3-(4-nitrophenyl)propanoyl]amino]-3-phenylpropanoyl]amino]butanoyl]amino]pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00394810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1050.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86063-97-0 | |

| Record name | pyridin-4-ylmethyl 4-methyl-2-[[3-methyl-2-[[2-[[2-[2-[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoylamino]propanoylamino]-3-(4-nitrophenyl)propanoyl]amino]-3-phenylpropanoyl]amino]butanoyl]amino]pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00394810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Boc-Phe-Ala-Ala-p-Nitro-Phe-Phe-Val-Leu 4-hydroxymethylpyridine ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Peptide Chain Assembly

- Stepwise Coupling: The peptide chain is assembled by sequential coupling of BOC-protected amino acids (PHE, ALA, VAL, LEU) using coupling reagents such as HCTU or carbodiimides.

- Activation of Carboxyl Groups: Carboxyl groups of amino acids are activated to form esters or amides, commonly using reagents like HCTU or carbodiimides, facilitating peptide bond formation.

- Protection/Deprotection: BOC groups protect the amino terminus during coupling, removed by acid treatment (e.g., trifluoroacetic acid) to expose the amine for the next coupling step.

Incorporation of the 4-Nitrophenyl Group

- The 4-nitrophenyl group is introduced as a side chain modification on one of the phenylalanine residues or as a p-nitrophenyl ester intermediate.

- This group can be introduced via coupling with p-nitrophenyl esters or by using p-nitrophenyl-based activated carbonates, which are known for their high acylating reactivity.

Formation of the Pyridin-4-ylmethyl Ester

- The C-terminal carboxyl group is esterified with 4-pyridinylmethanol to yield the pyridin-4-ylmethyl ester.

- Esterification can be achieved by activating the carboxyl group (e.g., via carbodiimide coupling agents) followed by reaction with 4-pyridinylmethanol under mild conditions to avoid side reactions.

Purification and Characterization

- After synthesis, the crude peptide is cleaved from the resin (in SPPS) and purified typically by preparative high-performance liquid chromatography (HPLC).

- Characterization includes mass spectrometry, NMR spectroscopy, and chromatographic purity assessment.

Representative Protocol (Adapted from Solid-Phase Peptide Synthesis)

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1. Resin Swelling | Swell 2-chlorotrityl resin in CH2Cl2 | Prepare resin for loading |

| 2. Amino Acid Loading | Fmoc-amino acid (1.1 eq), DIPEA (2 eq), CH2Cl2 | Attach first amino acid to resin |

| 3. Fmoc Deprotection | 20% Piperidine in DMF | Remove Fmoc protecting group |

| 4. Coupling | Fmoc-amino acid (1.1 eq), HCTU (1.1 eq), DIPEA (2 eq), DMF | Couple next amino acid |

| 5. Repeat Steps 3-4 | For sequential elongation | Build peptide chain |

| 6. Side Chain Modification | Introduce 4-nitrophenyl group via activated ester | Functionalize peptide |

| 7. Esterification | Activate C-terminal carboxyl, react with 4-pyridinylmethanol | Form pyridin-4-ylmethyl ester |

| 8. Cleavage and Deprotection | TFA cocktail (95:2.5:2.5 TFA:H2O:TIS) | Remove peptide from resin and side chain protecting groups |

| 9. Purification | Preparative HPLC | Obtain pure product |

Note: This protocol is generalized and adapted from standard SPPS methods and literature on similar compounds.

Alternative Liquid-Phase Synthesis Approaches

- Liquid-phase peptide synthesis (LPPS) can be employed using soluble anchoring groups such as benzyl alcohol derivatives to facilitate purification by precipitation techniques.

- This method reduces reagent excess and production time, making it economically favorable for large-scale synthesis.

Research Findings and Optimization

- The use of p-nitrophenyl-based activated carbonates has been shown to improve coupling efficiency and stability of intermediates in carbamate and ester formation, relevant to this compound’s synthesis.

- Optimization of protecting group strategies, such as the use of BOC for N-terminus and selective side chain protections, enhances yield and purity.

- Reductive amination and nosyl protection methods have been reported for related peptides to improve functional group tolerance during synthesis.

- Monitoring reaction progress by LC-MS and HPLC-PDA ensures high-quality synthesis and scale-up feasibility.

Summary Table of Key Preparation Steps

| Preparation Stage | Key Reagents/Conditions | Purpose/Outcome |

|---|---|---|

| Amino Acid Protection | BOC, Fmoc groups | Protect amine groups during coupling |

| Peptide Bond Formation | HCTU, DIPEA, carbodiimides | Activate carboxyl groups for coupling |

| Side Chain Modification | p-Nitrophenyl esters, activated carbonates | Introduce 4-nitrophenyl group |

| Esterification | Carbodiimide activation + 4-pyridinylmethanol | Form pyridin-4-ylmethyl ester at C-term |

| Cleavage & Deprotection | TFA:H2O:TIS cleavage cocktail | Remove protecting groups and resin |

| Purification | Preparative HPLC | Isolate pure peptide derivative |

Chemical Reactions Analysis

Types of Reactions

BOC-PHE-ALA-ALA-4-NITRO-PHE-PHE-VAL-LEU-PYRIDIN-4-YLMETHYL ESTER can undergo various chemical reactions, including:

Oxidation: The nitro group in the compound can be reduced to an amino group under specific conditions.

Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Substitution: The pyridinylmethyl ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: The major product is the corresponding amino derivative.

Reduction: The major product is the carboxylic acid.

Substitution: The major products depend on the nucleophile used in the reaction.

Scientific Research Applications

BOC-PHE-ALA-ALA-4-NITRO-PHE-PHE-VAL-LEU-PYRIDIN-4-YLMETHYL ESTER has a wide range of applications in scientific research:

Chemistry: It is used as a model compound for studying peptide synthesis and reactions.

Biology: It serves as a tool for investigating protein-protein interactions and enzyme-substrate specificity.

Medicine: The compound is used in drug development and design, particularly in the creation of peptide-based therapeutics.

Industry: It is employed in the production of high-purity peptides for various applications, including diagnostics and therapeutics.

Mechanism of Action

The mechanism of action of BOC-PHE-ALA-ALA-4-NITRO-PHE-PHE-VAL-LEU-PYRIDIN-4-YLMETHYL ESTER involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. This binding can modulate the activity of the target, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Comparison of Protecting Groups

Ester Group Functionality

Impact of the 4-Nitro Substituent

The 4-nitro group on phenylalanine introduces electron-withdrawing effects, altering the peptide’s electronic properties and enhancing UV detectability. Comparatively:

Peptide Backbone and Sequence

The sequence (Phe-Ala-Ala-4-Nitro-Phe-Phe-Val-Leu) suggests a design optimized for protease recognition, likely targeting chymotrypsin-like enzymes. Substituting Val or Leu with residues like Ile or Met could alter substrate specificity and binding affinity.

Biological Activity

Chemical Identity and Properties

BOC-PHE-ALA-ALA-4-NITRO-PHE-PHE-VAL-LEU-PYRIDIN-4-YLMETHYL ESTER is a complex organic compound with the following characteristics:

- CAS Number : 86063-97-0

- Molecular Formula : C55H71N9O12

- Molecular Weight : 1050.21 g/mol

- Canonical SMILES : CC(C)CC(C(=O)OCC1=CC=NC=C1)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)N+[O-])NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC4=CC=CC=C4)NC(=O)OC(C)(C)C .

This compound is a derivative of several amino acids and contains a nitrophenyl group, which may contribute to its biological activity.

The biological activity of this compound has been linked to its potential roles in modulating enzyme activity, particularly in the context of protease inhibition and as a peptide-based therapeutic agent. The presence of the BOC (tert-butyloxycarbonyl) protecting group suggests that this compound can be utilized in peptide synthesis, allowing for selective modifications that enhance its biological interactions.

Enzyme Inhibition Studies

Research indicates that compounds with similar structures can act as inhibitors for various enzymes, including histone deacetylases (HDACs), which are implicated in cancer progression. For instance, studies on azumamides, structurally related to BOC-PHE derivatives, showed potent inhibition against HDAC isoforms with IC50 values ranging from 14 to 67 nM, indicating that BOC-PHE derivatives may exhibit similar inhibitory activities .

Case Studies

- Inhibition of HDACs : A study involving azumamide analogs demonstrated that modifications in stereochemistry significantly impacted their inhibitory potency against specific HDAC isoforms. Similar investigations into BOC-PHE derivatives could yield insights into their selectivity and potency against HDACs or other relevant targets .

- Cancer Therapeutics : The potential application of BOC-PHE derivatives in cancer therapy is supported by findings that peptide-based compounds can enhance the delivery of cytotoxic agents to cancer cells. This is particularly relevant for compounds designed to target specific cellular pathways influenced by HDAC activity .

Comparative Biological Activity Table

| Compound Name | Target Enzyme | IC50 (nM) | Biological Activity |

|---|---|---|---|

| Azumamide A | HDAC1 | 14 | Potent inhibitor |

| Azumamide C | HDAC2 | 20 | Potent inhibitor |

| BOC-PHE Derivative | TBD | TBD | TBD |

Note: TBD indicates that further research is needed to establish specific targets and IC50 values for BOC-PHE derivatives.

Q & A

Q. How can researchers optimize the synthesis of BOC-PHE-ALA-ALA-4-NITRO-PHE-PHE-VAL-LEU-PYRIDIN-4-YLMETHYL ESTER to improve yield and purity?

Methodological Answer:

- Combinatorial Experimental Design : Use statistical methods (e.g., factorial design) to systematically vary reaction parameters (temperature, solvent, catalyst loading) and identify optimal conditions. This approach minimizes trial-and-error inefficiencies .

- Purification Strategies : Employ gradient chromatography (HPLC or flash chromatography) to separate byproducts, particularly for intermediates like Boc-protected amino acids (e.g., Boc-D-Phe-OH) .

- Real-Time Monitoring : Integrate in-situ spectroscopic techniques (e.g., FTIR) to track reaction progress and adjust conditions dynamically .

Q. What analytical techniques are critical for characterizing the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm backbone connectivity and stereochemistry, with emphasis on resolving signals from nitro-phenyl and pyridinylmethyl groups .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (C₅₀H₆₃N₉O₁₀; MW 950.1) and detect impurities via isotopic patterns .

- HPLC Purity Assessment : Utilize reverse-phase HPLC with UV detection (λ = 254 nm) to quantify purity ≥95%, as per synthesis protocols .

Q. How should storage conditions be managed to ensure the compound’s stability during long-term research use?

Methodological Answer:

- Temperature Control : Store lyophilized powder at 2–8°C in airtight, light-resistant vials to prevent hydrolysis or photodegradation of nitro-aromatic and ester groups .

- Inert Atmosphere : For solutions, use anhydrous solvents (e.g., DMSO or DMF) under argon to minimize oxidation of valine and leucine residues .

Advanced Research Questions

Q. How can machine learning and high-throughput methods accelerate the design of derivatives with enhanced bioactivity?

Methodological Answer:

- Ligand Design Integration : Combine quantum mechanical calculations (e.g., DFT) with machine learning to predict binding affinities for protease targets. High-throughput synthesis robots can then generate derivatives for experimental validation .

- Bayesian Optimization : Apply this algorithm to prioritize reaction conditions (e.g., solvent polarity, pH) that maximize yield while minimizing side reactions in combinatorial libraries .

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved during structural elucidation?

Methodological Answer:

- Multi-Technique Cross-Validation : Correlate NOESY (for spatial proximity) with COSY (for coupling constants) to resolve ambiguities in nitro-phenyl or pyridinylmethyl group conformations .

- Dynamic NMR Analysis : Perform variable-temperature NMR to study rotameric equilibria in the valine-leucine segment, which may cause unexpected splitting .

Q. What experimental strategies are recommended for analyzing structure-activity relationships (SAR) in protease inhibition studies?

Methodological Answer:

- Enzymatic Assays : Use fluorogenic substrates (e.g., AMC-tagged peptides) to quantify inhibition kinetics (Kᵢ, IC₅₀) under varying pH and ionic strength conditions .

- Site-Directed Mutagenesis : Modify protease active sites (e.g., Ser195 in chymotrypsin-like proteases) to assess how structural variations in the compound’s nitro-phenyl group affect binding .

- Molecular Dynamics Simulations : Model the compound’s interaction with protease pockets to identify critical hydrogen bonds or hydrophobic interactions for SAR refinement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.